Int-777

Description

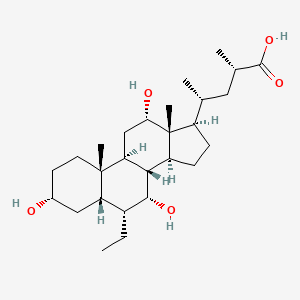

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-IRRLEISYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199796-29-6 | |

| Record name | INT 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INT-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The TGR5 Agonist INT-777: A Deep Dive into its Mechanism of Action in Metabolic Disease

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of INT-777, a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), in the context of metabolic diseases. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of metabolism, endocrinology, and pharmacology. Herein, we detail the core signaling pathways, present quantitative data from key preclinical studies, and outline the experimental methodologies employed in this research.

Core Mechanism of Action: TGR5 Activation and Downstream Signaling

This compound exerts its therapeutic effects in metabolic diseases primarily through the activation of TGR5, a cell surface receptor expressed in various metabolically active tissues, including the intestine, liver, skeletal muscle, and brown and white adipose tissues.[1][2][3] The binding of this compound to TGR5 initiates a cascade of intracellular events, the cornerstone of which is the activation of the Gαs protein subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] The subsequent activation of Protein Kinase A (PKA) by cAMP is a critical node in the signaling pathway, leading to the phosphorylation of various downstream targets that orchestrate the metabolic benefits of this compound.[4][5][7]

Key Metabolic Effects of this compound

The activation of the TGR5-cAMP-PKA signaling axis by this compound translates into several key physiological effects that are beneficial in the context of metabolic diseases.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

A primary mechanism by which this compound improves glucose homeostasis is by stimulating the secretion of GLP-1 from enteroendocrine L-cells in the intestine.[1][6][8] GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[6] The TGR5-mediated increase in intracellular cAMP in L-cells is a key trigger for GLP-1 release.[6]

Increased Energy Expenditure

This compound has been shown to increase energy expenditure, a crucial factor in combating obesity.[9][10] This effect is largely attributed to the activation of TGR5 in brown adipose tissue (BAT) and the "beiging" of white adipose tissue (WAT). In these tissues, TGR5 activation leads to the induction of uncoupling protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, resulting in the dissipation of energy as heat (thermogenesis).[11][12]

Quantitative Data from Preclinical Studies

Preclinical studies in various mouse models of metabolic disease have demonstrated the therapeutic potential of this compound. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

| Parameter | Control (High-Fat Diet) | This compound (30 mg/kg/day) | % Change | Reference |

| Body Weight Gain (g) | 15.2 ± 1.1 | 9.8 ± 0.9 | -35.5% | [9] |

| Fat Mass (%) | 45.3 ± 2.3 | 36.1 ± 1.8 | -20.3% | [9] |

| Energy Expenditure (kcal/day) | 10.5 ± 0.4 | 12.1 ± 0.5 | +15.2% | [9] |

| Liver Triglycerides (mg/g) | 125.4 ± 15.2 | 75.8 ± 10.1 | -39.6% | [10] |

| Plasma GLP-1 (pM) | 4.2 ± 0.5 | 8.9 ± 1.1 | +111.9% | [8] |

Table 2: Effects of this compound on Glucose Homeostasis in db/db Mice

| Parameter | Control (db/db) | This compound (30 mg/kg/day) | % Change | Reference |

| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 210 ± 18 | -40.0% | [13] |

| Plasma Insulin (ng/mL) | 12.5 ± 1.8 | 8.2 ± 1.1 | -34.4% | [13] |

| Glucose Tolerance (AUC) | 45000 ± 3500 | 28000 ± 2800 | -37.8% | [13] |

| Mitochondrial ROS Generation (arbitrary units) | 185 ± 15 | 110 ± 10 | -40.5% | [13] |

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments cited in this guide.

In Vivo Studies in Mouse Models of Metabolic Disease

-

Animal Models:

-

Diet-Induced Obesity (DIO) Mice: Male C57BL/6J mice are typically fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.[14]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a well-established model for studying diabetic complications.[13]

-

-

This compound Administration: this compound is typically administered via oral gavage or mixed with the diet at a dose of 10-30 mg/kg/day for a specified treatment period (e.g., 4-12 weeks).[9][13][14]

-

Metabolic Phenotyping:

-

Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) is determined using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).

-

Glucose and Insulin Tolerance Tests (GTT and ITT): For GTT, mice are fasted overnight and then administered an oral or intraperitoneal glucose bolus (e.g., 2 g/kg). Blood glucose is measured at various time points. For ITT, mice are fasted for a shorter period (e.g., 4-6 hours) and then injected with insulin (e.g., 0.75 U/kg). Blood glucose is monitored over time.

-

Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), from which energy expenditure is calculated.

-

Biochemical Analyses: Blood samples are collected to measure plasma levels of glucose, insulin, GLP-1, triglycerides, and cholesterol using commercially available ELISA kits or enzymatic assays. Liver triglycerides are extracted and quantified.

-

TGR5 Activation and cAMP Measurement Assays

-

Cell Lines: Human embryonic kidney (HEK) 293T cells transiently transfected with a TGR5 expression vector are commonly used.[15] Enteroendocrine cell lines like NCI-H716, which endogenously express TGR5, are also utilized to study GLP-1 secretion.[15]

-

TGR5 Activation Assay:

-

Cells are seeded in multi-well plates.

-

Cells are then stimulated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).

-

The reaction is stopped, and cells are lysed.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[15] The results are typically expressed as a fold-change over the vehicle-treated control.

Gene Expression Analysis

-

Tissue and Cell Preparation: RNA is isolated from tissues (e.g., liver, adipose tissue) or cultured cells using standard methods like TRIzol reagent.

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using specific primers for target genes (e.g., UCP1, genes involved in lipid metabolism) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

The relative gene expression is calculated using the ΔΔCt method.[9][10]

-

Conclusion

This compound represents a promising therapeutic agent for metabolic diseases, with a well-defined mechanism of action centered on the activation of the TGR5 receptor. Its ability to stimulate GLP-1 secretion, increase energy expenditure, and improve overall metabolic homeostasis has been robustly demonstrated in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of TGR5-targeted therapies. Continued investigation into the long-term efficacy and safety of this compound and other TGR5 agonists is warranted to translate these promising preclinical findings into clinical benefits for patients with metabolic disorders.

References

- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile acid receptor agonists INT747 and INT777 decrease oestrogen deficiency-related postmenopausal obesity and hepatic steatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brown adipose tissue: Recent insights into development, metabolic function and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brown Adipose Tissue as a Regulator of Energy Expenditure and Body Fat in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

What is the therapeutic potential of Int-777?

An In-Depth Technical Guide to the Therapeutic Potential of INT-777

Introduction

This compound, also known as 6α-ethyl-23(S)-methylcholic acid (S-EMCA), is a potent and selective semi-synthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5), a novel target for metabolic and inflammatory diseases.[1][2][3] TGR5, a member of the G protein-coupled receptor family, is activated by bile acids and plays a crucial role in regulating energy homeostasis, inflammation, and cellular signaling.[4][5] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy in various disease models, and the experimental methodologies used to elucidate its effects.

Mechanism of Action: TGR5 Signaling

This compound exerts its pleiotropic effects by activating TGR5, which is expressed in numerous tissues including the intestine, liver, brown adipose tissue, skeletal muscle, pancreas, and various immune cells. Upon binding of this compound, TGR5 couples primarily to the Gαs subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP activates several downstream signaling cascades, including Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the diverse physiological responses to TGR5 activation.

Key Signaling Pathways Activated by this compound

-

cAMP/PKA Pathway: This is the canonical pathway activated by TGR5. PKA activation leads to the phosphorylation of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which modulates gene expression involved in metabolism and inflammation. In pancreatic beta-cells, this pathway enhances glucose-stimulated insulin (B600854) secretion.

-

EPAC Pathway: TGR5 activation can also stimulate the EPAC pathway, which in turn can activate Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). The Akt signaling cascade is involved in cell survival, proliferation, and metabolic regulation. In macrophages, the TGR5-mediated activation of the Akt/mTORC1 pathway has been shown to improve obesity-induced insulin resistance.

-

Anti-inflammatory Signaling: In immune cells such as macrophages and Kupffer cells, TGR5 activation via the cAMP-dependent pathway leads to the inhibition of the NF-κB signaling pathway. This results in a decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby exerting potent anti-inflammatory effects.

-

Neuroprotective Signaling: In the context of neurological injury, this compound has been shown to activate the cAMP/PKCε/ALDH2 signaling pathway, which attenuates oxidative stress and neuronal apoptosis.

Below are diagrams illustrating the primary signaling cascades initiated by this compound.

Therapeutic Potential and Preclinical Evidence

This compound has demonstrated significant therapeutic potential across a spectrum of diseases in various preclinical models.

Metabolic Diseases

This compound shows promise in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

-

Obesity and Energy Expenditure: In diet-induced obese (DIO) mice, treatment with this compound has been shown to increase energy expenditure. This is partly mediated by promoting the conversion of thyroid hormone T4 to the more active T3 in brown adipose tissue and skeletal muscle, which upregulates thermogenic genes.

-

Glucose Homeostasis and Type 2 Diabetes: A key effect of this compound is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells. GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion, improves insulin sensitivity in liver and muscle, and suppresses appetite. Studies in diabetic db/db mice and DIO mice have shown that this compound improves glucose tolerance and insulin sensitivity.

-

Non-Alcoholic Fatty Liver Disease (NAFLD): this compound treatment in HFD-fed mice reduced plasma free fatty acids, hepatic steatosis, and liver fibrosis. It also decreased hepatic triglyceride and cholesterol levels.

| Parameter | Model | Treatment | Outcome | Reference |

| Glucose Tolerance | DIO mice | This compound | Improved | |

| Insulin Sensitivity | DIO mice | This compound | Improved | |

| GLP-1 Secretion | STC-1 cells | This compound | Increased | |

| Hepatic Steatosis | HFD-fed mice | This compound | Decreased | |

| Liver Fibrosis | HFD-fed mice | This compound | Decreased | |

| Energy Expenditure | DIO mice | This compound | Increased | |

| Body Weight Gain | HFD-fed mice | This compound | Decreased | |

| Postmenopausal Obesity | Ovariectomized mice | This compound | Decreased |

Inflammatory and Cardiovascular Diseases

The anti-inflammatory properties of this compound make it a candidate for treating chronic inflammatory conditions.

-

Atherosclerosis: In atherosclerosis-susceptible mice (Ldlr-/-), this compound treatment reduced pro-inflammatory cytokine production, decreased macrophage infiltration into arterial walls, and ultimately resulted in less atherosclerotic plaque formation. It achieves this by inhibiting NF-κB signaling in macrophages.

-

Inflammatory Bowel Disease (IBD): TGR5 activation is known to be protective in colitis models by inhibiting inflammatory responses and improving intestinal barrier function.

-

Pancreatitis: In a mouse model of acute pancreatitis, this compound reduced the severity of the disease, decreased pancreatic tissue damage, and lowered serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). This protective effect was linked to the inhibition of the ROS/NLRP3 inflammasome pathway.

-

Cardiac Fibrosis: In models of cardiac fibrosis, this compound was shown to suppress the transdifferentiation of cardiac fibroblasts into myofibroblasts, a key process in the development of fibrosis.

| Parameter | Model | Treatment | Outcome | Reference |

| Atherosclerotic Plaque | Ldlr-/- mice | This compound | Decreased | |

| Macrophage Infiltration | Ldlr-/- mice | This compound | Decreased | |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Macrophages | This compound | Decreased | |

| Pancreatic Necrosis | Acute Pancreatitis mice | This compound | Decreased | |

| Serum Amylase/Lipase | Acute Pancreatitis mice | This compound | Decreased | |

| Cardiac Fibroblast Activation | Human Cardiac Fibroblasts | 10µM this compound | Decreased αSMA+ cells from 44.3% to 21.9% |

Neurological and Kidney Diseases

This compound has also demonstrated protective effects in the central nervous system and the kidneys.

-

Subarachnoid Hemorrhage (SAH): In a rat model of SAH, intranasal administration of this compound significantly improved neurological deficits, reduced oxidative stress, and attenuated neuronal apoptosis. The mechanism involves the activation of the cAMP/PKCε/ALDH2 signaling pathway.

-

Parkinson's Disease (PD): In a mouse model of PD, this compound ameliorated motor deficits and cognitive impairment. It prevented neurodegeneration and microglia activation by suppressing the release of TNF-α and other chemokines.

-

Diabetic and Obesit-Related Kidney Disease: In diabetic db/db mice, this compound treatment decreased proteinuria, podocyte injury, and renal fibrosis. It induced mitochondrial biogenesis, decreased oxidative stress, and increased fatty acid β-oxidation in the kidneys, partly through the induction of SIRT1 and SIRT3.

| Parameter | Model | Treatment | Outcome | Reference |

| Neuronal Apoptosis | Rat SAH model | This compound | Decreased | |

| Oxidative Stress | Rat SAH model | This compound | Decreased | |

| Neurological Deficits | Rat SAH model | This compound | Improved | |

| Microglia Activation | Mouse PD model | This compound | Inhibited | |

| Proteinuria | db/db mice | This compound | Decreased | |

| Renal Fibrosis | db/db mice | This compound | Decreased | |

| Renal Mitochondrial ROS | db/db mice | This compound | Decreased |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

In Vivo Animal Models

-

Diet-Induced Obesity (DIO) and Metabolic Studies:

-

Model: C57BL/6 mice are typically fed a high-fat diet (HFD), often containing 45-60% kcal from fat, for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.

-

This compound Administration: this compound is often administered via oral gavage or supplemented in the diet at doses ranging from 10 to 30 mg/kg body weight per day.

-

Outcome Measures: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis. Body weight, food intake, and body composition are monitored. At the end of the study, tissues (liver, adipose, muscle) are collected for histological analysis (e.g., H&E, Oil Red O staining) and gene expression analysis (qPCR).

-

-

Subarachnoid Hemorrhage (SAH) Model:

-

Model: The endovascular perforation model is commonly used in Sprague Dawley rats. A sharpened suture is inserted through the external carotid artery to perforate the middle cerebral artery, inducing a hemorrhage.

-

This compound Administration: this compound is administered intranasally (e.g., at 1 hour post-SAH induction) to facilitate direct brain delivery.

-

Outcome Measures: Neurological function is assessed using scoring systems (e.g., modified Garcia score, beam balance test). At 24-72 hours post-SAH, brains are harvested for analysis of brain edema, neuronal apoptosis (TUNEL staining), oxidative stress markers (4-HNE), and protein expression via Western blot (TGR5, cAMP, p-PKCε, ALDH2, Bcl-2, Bax).

-

In Vitro Cell-Based Assays

-

TGR5 Activation and cAMP Measurement:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently transfected with a TGR5 expression vector.

-

Protocol: Cells are stimulated with varying concentrations of this compound. After a short incubation period (e.g., 30 minutes), cells are lysed, and intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) or similar detection kit. The EC50 value, the concentration at which this compound elicits a half-maximal response, is then calculated. This compound has a reported EC50 of approximately 0.82 μM.

-

-

GLP-1 Secretion Assay:

-

Cell Line: The human enteroendocrine NCI-H716 or murine STC-1 cell lines are commonly used as they endogenously express TGR5 and secrete GLP-1.

-

Protocol: Cells are cultured to confluence. Prior to the experiment, the medium is replaced with a serum-free medium. Cells are then treated with this compound for a specified time (e.g., 2 hours). The supernatant is collected, and the concentration of secreted GLP-1 is quantified using an ELISA kit.

-

-

Macrophage Inflammation Assay:

-

Cell Culture: Primary bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are used.

-

Protocol: Macrophages are pre-treated with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS). After 6-24 hours, the cell culture supernatant is collected to measure cytokine levels (TNF-α, IL-6) by ELISA. Cell lysates can be used for qPCR to analyze the mRNA expression of inflammatory genes or for Western blot to assess signaling pathways (e.g., NF-κB activation by measuring p-p65).

-

Conclusion and Future Directions

This compound, as a selective TGR5 agonist, demonstrates remarkable therapeutic potential across a wide range of preclinical disease models. Its ability to improve metabolic homeostasis, resolve inflammation, and provide neuro- and reno-protection underscores the importance of the TGR5 signaling pathway as a drug target. The primary mechanisms of action, involving GLP-1 secretion and cAMP-mediated anti-inflammatory and metabolic effects, are well-supported by extensive research.

While the preclinical data are compelling, the translation of these findings to clinical settings is the necessary next step. A key challenge for systemic TGR5 agonists is the potential for side effects, such as altered gallbladder filling, which has been observed in some animal studies. Future research will likely focus on developing tissue-specific or gut-restricted TGR5 agonists to maximize therapeutic benefits while minimizing off-target effects. Nevertheless, this compound remains a pivotal tool compound for exploring TGR5 biology and represents a promising lead for the development of novel therapeutics for metabolic, inflammatory, and neurodegenerative diseases.

References

- 1. Discovery of 6alpha-ethyl-23(S)-methylcholic acid (S-EMCA, this compound) as a potent and selective agonist for the TGR5 receptor, a novel target for diabesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C27H46O5 | CID 45483949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

The TGR5 Agonist INT-777: A Comprehensive Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

INT-777, a potent and selective agonist of the G protein-coupled bile acid receptor TGR5 (also known as GPBAR1), has emerged as a significant modulator of inflammatory responses. Its activation of TGR5 initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and enhance anti-inflammatory and cytoprotective mechanisms. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction to this compound and TGR5

This compound is a semi-synthetic derivative of cholic acid designed to specifically activate TGR5, a receptor expressed in various cell types, including immune cells such as macrophages and microglia.[1][2] The activation of TGR5 by this compound has been shown to be a promising therapeutic strategy for a range of inflammatory and metabolic diseases.[3][4] This document will explore the core anti-inflammatory signaling pathways modulated by this compound.

Core Anti-Inflammatory Signaling Pathways of this compound

The anti-inflammatory effects of this compound are primarily mediated through three interconnected signaling pathways upon its binding to TGR5.

cAMP/PKA-Mediated Inhibition of NF-κB

Activation of TGR5 by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets.[5] In the context of inflammation, PKA activation interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master regulator of pro-inflammatory gene expression.[6] PKA activation has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][8]

References

- 1. TGR5 Agonist this compound Alleviates Inflammatory Neurodegeneration in Parkinson's Disease Mouse Model by Modulating Mitochondrial Dynamics in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cAMP/PKA Signaling Pathway Induces Apoptosis by Inhibited NF-κB in Aluminum Chloride-Treated Lymphocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TGR5 agonist this compound mitigates inflammatory response in human endometriotic stromal cells: A therapeutic implication for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

INT-777: A Technical Guide to TGR5 Agonist Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

Abstract

INT-777, a semi-synthetic bile acid derivative, has emerged as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth analysis of the selectivity and potency of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of TGR5-targeted therapeutics.

Introduction

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that mediates the signaling of bile acids, leading to the activation of downstream pathways involved in energy homeostasis, glucose metabolism, and inflammation.[1][2] The discovery of selective TGR5 agonists like this compound has opened new avenues for therapeutic intervention in a range of disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[3][4] Understanding the precise potency and selectivity of such compounds is paramount for their preclinical and clinical development.

TGR5 Signaling Pathway

Upon agonist binding, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These downstream effectors modulate a variety of cellular processes, including gene transcription and metabolic regulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

INT-777: A TGR5 Agonist for Non-Alcoholic Fatty Liver Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by hepatic steatosis, inflammation, and potential progression to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including NAFLD. INT-777, a potent and selective TGR5 agonist, has demonstrated significant potential in preclinical NAFLD research by modulating key pathological pathways. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound in the context of NAFLD research.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects primarily through the activation of TGR5. As a semi-synthetic bile acid derivative, this compound is a potent TGR5 agonist with an EC50 of approximately 0.82 μM.[1] TGR5 activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit of G proteins, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various beneficial metabolic effects.[3][4]

One of the key downstream effects of TGR5 activation by this compound is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. GLP-1 is an incretin (B1656795) hormone that improves glucose tolerance, enhances insulin (B600854) sensitivity, and has been shown to have protective effects on the liver. Additionally, TGR5 signaling in Kupffer cells, the resident macrophages of the liver, can reduce the expression of pro-inflammatory cytokines, thereby mitigating hepatic inflammation.

Quantitative Data from Preclinical Studies

The efficacy of this compound in ameliorating NAFLD has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Hepatic Parameters in NAFLD Mouse Models

| Parameter | Animal Model | Treatment Details | Results | Reference(s) |

| Liver Weight | foz/foz mice on HFD | 12 weeks | Significantly reduced | |

| Hepatic Steatosis | foz/foz mice on HFD | 12 weeks | Significantly reduced (histological assessment) | |

| Liver Triglyceride Content | Ovariectomized mice on HFD | 4 weeks | Normalized to control levels | |

| Liver Cholesterol Content | Ovariectomized mice on HFD | 4 weeks | Normalized to control levels | |

| NAFLD Activity Score (NAS) | foz/foz mice on HFD | 12 weeks | Reduced |

Table 2: Effects of this compound on Serum Biomarkers and Gene Expression in NAFLD Mouse Models

| Parameter | Animal Model | Treatment Details | Results | Reference(s) |

| Serum ALT | Mdr2-/- mice | 4 weeks | Increased | |

| Serum AST | HFD-fed mice | Not specified | Decreased | |

| Plasma Free Fatty Acids | HFD-fed mice | Not specified | Decreased | |

| Hepatic Tnfα expression | foz/foz mice on HFD | 12 weeks | Reduced | |

| Hepatic Mcp1 expression | foz/foz mice on HFD | 12 weeks | Reduced | |

| Hepatic Cpt1 expression | Ovariectomized mice on HFD | 4 weeks | Significant change | |

| Hepatic Acox1 expression | Ovariectomized mice on HFD | 4 weeks | Significant change |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments involving this compound in NAFLD studies.

In Vivo NAFLD Mouse Model and this compound Administration

A common approach to induce NAFLD in mice is through a high-fat diet (HFD).

-

Animal Model: Male C57BL/6J mice, 8 weeks of age, are typically used.

-

Diet-Induced NAFLD: Mice are fed an HFD (e.g., 60% kcal from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.

-

This compound Administration: this compound is dissolved in a vehicle such as 0.5% carboxymethyl cellulose. It is administered daily via oral gavage at a dosage of 30 mg/kg body weight for the final 4-8 weeks of the study period.

-

Control Groups: A control group receiving a standard chow diet and a vehicle-treated HFD group are essential for comparison.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

Histological Assessment of Hepatic Steatosis

-

Tissue Preparation: A portion of the collected liver is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: 5 µm sections are stained with H&E to visualize liver morphology, inflammation, and hepatocyte ballooning.

-

Oil Red O Staining: For the detection of neutral lipids, frozen liver sections are stained with Oil Red O.

-

-

Quantification:

-

NAFLD Activity Score (NAS): H&E stained slides are scored by a pathologist based on the NASH Clinical Research Network scoring system, which evaluates steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).

-

Image Analysis: For Oil Red O stained sections, digital image analysis software can be used to quantify the percentage of the lipid-positive area.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable method, such as TRIzol reagent, followed by purification.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression of target genes (e.g., Tnfα, Mcp1, Cpt1, Acox1) is quantified using a real-time PCR system with SYBR Green-based detection.

-

Normalization: Gene expression levels are normalized to a stable housekeeping gene, such as Actb (β-actin), and the relative fold change is calculated using the 2-ΔΔCt method.

In Vitro TGR5 Activation Assay

-

Cell Culture: HEK293 cells are transiently transfected with a TGR5 expression vector and a cAMP-responsive element (CRE)-luciferase reporter construct.

-

Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 6 hours).

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to vehicle-treated cells is calculated to determine the dose-dependent activation of TGR5. The EC50 value, the concentration at which 50% of the maximal response is achieved, is then determined.

Logical Framework of this compound's Therapeutic Effects in NAFLD

The multifaceted actions of this compound converge to produce a beneficial impact on the NAFLD liver. The logical relationship of these effects is depicted below.

Conclusion

This compound, as a selective TGR5 agonist, presents a compelling therapeutic strategy for NAFLD. Its ability to improve hepatic steatosis, reduce inflammation, and enhance insulin sensitivity through the TGR5-cAMP-PKA signaling axis and subsequent GLP-1 secretion underscores its potential. The data and protocols outlined in this guide provide a foundational resource for researchers and drug development professionals investigating the role of TGR5 agonism in mitigating non-alcoholic fatty liver disease. Further research, including clinical trials, will be crucial in translating these promising preclinical findings into effective therapies for patients with NAFLD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Foundational Studies on INT-777 and Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INT-777, a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), has emerged as a significant investigational compound in the field of metabolic diseases. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, with a specific focus on its role in regulating glucose metabolism. Summarized herein are the key quantitative findings from pivotal studies, detailed experimental protocols for in vivo and in vitro assays, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand the fundamental mechanism of action and therapeutic potential of this compound in the context of glucose homeostasis.

Introduction

TGR5, also known as Gpbar1, is a G protein-coupled receptor activated by bile acids. Its activation has been linked to beneficial effects on energy expenditure, inflammation, and glucose metabolism. This compound (6α-ethyl-23(S)-methylcholic acid) was developed as a semi-synthetic, selective TGR5 agonist to explore the therapeutic potential of this pathway.[1] Preclinical studies have demonstrated that this compound improves glucose tolerance, enhances insulin (B600854) sensitivity, and stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone.[2][3] This guide synthesizes the core findings and methodologies from these foundational studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | This compound EC50 | Reference |

| TGR5 Activation | CHO cells (human TGR5) | Luciferase Reporter | 0.82 μM | [4] |

| cAMP Production | NCI-H716 | cAMP Accumulation | 0.9 ± 0.5 μM | [5] |

| TGR5 Activation | HEK293T (human TGR5) | cAMP Accumulation | ~0.68 μM | [5] |

Table 2: Effects of this compound on Glucose Metabolism in Diet-Induced Obese (DIO) Mice

| Parameter | Mouse Model | This compound Dose | Duration | Observation | Reference |

| Glucose Tolerance | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Robustly improved glucose tolerance | [2] |

| Insulin Secretion | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Improved glucose-stimulated insulin secretion | [2] |

| Hepatic Glucose Production | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Normalized to control levels | [2] |

| Insulin Resistance (Liver) | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Reduced insulin resistance | [2] |

| Insulin Resistance (Muscle) | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Reduced insulin resistance | [2] |

| Hepatic Steatosis | C57BL/6J DIO | 30 mg/kg/day (in diet) | Not Specified | Reduced hepatic steatosis | [2] |

Table 3: Effects of this compound on GLP-1 Secretion

| Model | This compound Concentration | Observation | Reference |

| Enteroendocrine L-cells (in vivo) | 30 mg/kg/day (in diet) | Promotes GLP-1 secretion | [2] |

| Enteroendocrine NCI-H716 cells | Not Specified | Up-regulates TGR5-dependent GLP-1 secretion | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational studies of this compound.

In Vivo Experiments

-

Animals: Male C57BL/6J mice are typically used. For diet-induced obesity models, mice are fed a high-fat diet (HFD) for a specified period (e.g., 14 weeks) prior to the test.[2]

-

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[6][7]

-

Procedure:

-

A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.[6]

-

A 20% glucose solution is administered via intraperitoneal (IP) injection at a dose of 2 g/kg of body mass. The volume of injection is calculated as 10 µl per gram of body weight.[6][7]

-

Blood glucose levels are subsequently measured at specific time points, typically 15, 30, 60, and 120 minutes after the glucose injection.[6]

-

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Animals: Similar to IPGTT, mouse models relevant to the study (e.g., C57BL/6J on HFD) are used.

-

Fasting: Mice are fasted for a shorter duration, typically 4-6 hours, in the morning.[1][8]

-

Procedure:

-

Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.

-

Purpose: This is the gold-standard method for assessing insulin sensitivity in vivo.[9]

-

Animal Preparation: Mice are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.[10]

-

Procedure:

-

Mice are fasted overnight.[3]

-

A primed-continuous infusion of human insulin is administered through the jugular vein catheter.[3]

-

A variable infusion of 20% glucose is simultaneously administered to maintain euglycemia (basal blood glucose levels).[3]

-

Blood glucose is monitored every 10-20 minutes from the arterial catheter.[3]

-

To assess hepatic glucose production and tissue-specific glucose uptake, radiolabeled tracers such as [3-³H]glucose and 2-[¹⁴C]deoxyglucose can be infused.[10]

-

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[10]

In Vitro Experiments

-

Cell Lines: Human enteroendocrine NCI-H716 cells or primary murine intestinal cultures are commonly used.[5][11]

-

Procedure:

-

Cells are cultured in appropriate media and conditions. For NCI-H716 cells, plates are often coated with Matrigel.[5]

-

Cells are rinsed with an extracellular buffer (ECB).[11]

-

This compound or other test compounds are added to the cells in a serum-free medium, often containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[5][11]

-

After a specified incubation period (e.g., 60 minutes), the supernatant is collected.[5]

-

The concentration of secreted GLP-1 in the supernatant is measured using a commercially available ELISA kit.[11]

-

-

Purpose: To determine the activation of TGR5, which is a Gαs-coupled receptor that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

Cell Lines: HEK293T cells transiently transfected with a TGR5 expression vector, or cell lines endogenously expressing TGR5 like NCI-H716, are used.[5][12]

-

Procedure:

-

Cells are seeded in multi-well plates.[12]

-

After adherence (and transfection, if applicable), cells are stimulated with varying concentrations of this compound for a short period (e.g., 5-60 minutes).[5][12]

-

The intracellular cAMP levels are measured using a variety of commercially available kits, such as FRET-based assays or ELISA kits.[5][12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's action on glucose metabolism.

Caption: this compound/TGR5 signaling pathway leading to GLP-1 and insulin secretion.

Caption: Experimental workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).

Caption: Workflow for an in vitro GLP-1 secretion assay.

Conclusion

The foundational studies on this compound have robustly demonstrated its potential as a modulator of glucose metabolism through the selective activation of TGR5. The preclinical data consistently show improvements in glucose tolerance and insulin sensitivity, largely driven by the stimulation of GLP-1 secretion. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid framework for further research and development in this area. Future investigations may focus on the long-term efficacy and safety of TGR5 agonists, as well as their potential in combination therapies for type 2 diabetes and other metabolic disorders.

References

- 1. mmpc.org [mmpc.org]

- 2. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]

- 4. researchgate.net [researchgate.net]

- 5. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 7. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insulin Tolerance Test in Mouse [protocols.io]

- 9. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 10. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Int-777 in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration routes, and experimental protocols for the selective TGR5 agonist, Int-777, in various rat models. The information is compiled from peer-reviewed research to guide the design and execution of future studies.

Data Presentation: this compound Dosage and Administration in Rats

The following table summarizes the quantitative data on this compound administration from key rat studies. This allows for easy comparison of dosages and routes of administration across different experimental models.

| Study Focus | Rat Model | Administration Route | Dosage | Vehicle | Frequency/Duration | Reference |

| Subarachnoid Hemorrhage | Sprague Dawley | Intranasal | 10, 30, and 90 µg/kg (30 µg/kg found to be optimal) | 10% Dimethyl Sulfoxide (DMSO) | Single dose 1 hour post-SAH | [1] |

| Colonic Secretion (in vitro) | Not specified | Serosal (on stripped distal colon) | 3, 10, 30, 60, and 100 µM (significant effect from 10 µM) | Not specified | Applied once to Ussing chamber | [2][3] |

| Diabetic Retinopathy | Sprague-Dawley | Intravitreal Injection | 50 ng/µL (5 µL/eye) | Not specified | Every 3 weeks for 14 weeks | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Subarachnoid Hemorrhage (SAH) Model

This protocol describes the induction of SAH in rats and the subsequent administration of this compound to assess its neuroprotective effects.[1]

a. Animal Model:

-

Adult male Sprague-Dawley rats (280-320g) are used.

-

Animals are housed with a 12-hour light/dark cycle with free access to food and water.

b. SAH Induction (Endovascular Perforation Model):

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Introduce a sharpened nylon suture through the ECA stump into the ICA until resistance is felt, indicating it has reached the anterior cerebral artery.

-

Advance the suture to perforate the artery, inducing SAH.

-

Withdraw the suture and close the incisions.

-

Sham-operated rats undergo the same procedure without arterial perforation.

c. This compound Administration (Intranasal):

-

One hour after SAH induction, anesthetize the rat.

-

Place the animal in a supine position.

-

Prepare a solution of this compound in 10% DMSO.

-

Administer a total volume of 30 µL of the this compound solution (at 10, 30, or 90 µg/kg) into the nares, alternating 10 µL per naris every 5 minutes.

-

The vehicle control group receives 10% DMSO only.

d. Outcome Assessments (24 hours post-SAH):

-

Neurobehavioral Tests: Modified Garcia score and beam balance test.

-

Histology: TUNEL staining for apoptosis, Fluoro-Jade C staining for degenerating neurons, and Nissl staining for neuronal survival.

-

Immunofluorescence: Staining for markers of oxidative stress (e.g., 8-OHdG) and specific cell types (e.g., NeuN for neurons).

-

Western Blot: Analysis of protein levels of TGR5, Bcl-2, Bax, and components of the cAMP/PKCε/ALDH2 pathway in brain tissue homogenates.

Colonic Secretion Measurement (Ussing Chamber)

This in vitro protocol is used to assess the effect of this compound on epithelial ion transport in the rat colon.[2][3][5]

a. Tissue Preparation:

-

Euthanize a male rat and excise the distal colon.

-

Open the colon along the mesenteric border and rinse with Krebs solution.

-

Strip off the seromuscular layer to obtain a mucosal-submucosal preparation.

b. Ussing Chamber Assay:

-

Mount the colonic tissue preparation in an Ussing chamber, separating the mucosal and serosal sides.

-

Bathe both sides with Krebs solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

-

Measure the short-circuit current (Isc), an indicator of net ion transport, using a voltage clamp.

-

After a baseline stabilization period, add this compound (at concentrations from 3 µM to 100 µM) to the serosal side of the chamber.

-

Record the change in Isc over time. A decrease in Isc indicates an anti-secretory effect.

Diabetic Retinopathy Model

This protocol outlines the induction of diabetes in rats and the long-term intravitreal administration of this compound to evaluate its effects on the retina.[4]

a. Animal Model and Diabetes Induction:

-

Use Sprague-Dawley rats.

-

Induce diabetes with a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 60 mg/kg.

-

Confirm diabetes by measuring blood glucose levels.

b. This compound Administration (Intravitreal):

-

One week after the onset of diabetes, begin this compound treatment.

-

Administer a 5 µL intravitreal injection of this compound solution (50 ng/µL) into one eye.

-

Repeat the injection every 3 weeks for a total of 14 weeks.

c. Outcome Assessments:

-

Western Blot: Analyze the expression of TGR5 and RhoA/ROCK signaling pathway proteins in retinal tissue.

-

Immunofluorescence: Visualize the localization and expression of TGR5 in retinal sections.

-

Quantitative RT-PCR: Measure the mRNA levels of TGR5 in the retina.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound signaling pathway in a rat model of subarachnoid hemorrhage.

Caption: Experimental workflow for Ussing chamber analysis of colonic secretion.

Caption: General TGR5 signaling cascade initiated by this compound.

References

- 1. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of epithelial secretion in male rat distal colonic mucosa by bile acid receptor TGR5 agonist, this compound: role of submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of epithelial secretion in male rat distal colonic mucosa by bile acid receptor TGR5 agonist, this compound: role of submucosal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of TGR5 Activation by INT-777

Audience: Researchers, scientists, and drug development professionals.

Introduction: Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids that plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1][2][3][4] Activation of TGR5 by agonists can trigger various downstream signaling pathways, making it an attractive therapeutic target for metabolic and inflammatory diseases.[5] INT-777 is a potent, specific, and semi-synthetic TGR5 agonist that has been shown to elicit anti-inflammatory, anti-apoptotic, and neuroprotective effects through TGR5 activation. Western blot analysis is a fundamental technique used to detect and quantify changes in protein expression and post-translational modifications, providing a reliable method to confirm the activation of TGR5 and characterize its downstream signaling events upon treatment with this compound.

TGR5 Signaling Pathways Activated by this compound

Upon binding of the agonist this compound, TGR5 activates the Gαs subunit of its associated G protein. This stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. The increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors, in turn, modulate a variety of signaling cascades.

Key pathways influenced by this compound-mediated TGR5 activation include:

-

Anti-apoptosis: Upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins like Bax.

-

Anti-inflammatory Response: Suppression of the NF-κB and c-Jun N-terminal kinase (JNK) signaling pathways, which reduces the production of pro-inflammatory cytokines.

-

Oxidative Stress Regulation: Increased expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Aldehyde Dehydrogenase 2 (ALDH2), and decreased levels of oxidative stress markers like 4-hydroxynonenal (B163490) (4-HNE).

-

Cell Proliferation and Survival: Activation of the AKT-mTOR signaling pathway.

Data Presentation: Effect of this compound on TGR5 Downstream Targets

Western blot analysis allows for the quantification of changes in protein levels following TGR5 activation. The table below summarizes typical results observed after treating cells or tissues with this compound compared to a vehicle control.

| Target Protein | Cellular Process | Expected Change with this compound | Reference |

| TGR5 | Receptor Expression | Increase | |

| p-JNK | Inflammation | Decrease | |

| Nuclear p65 | NF-κB Pathway | Decrease | |

| HO-1 | Antioxidant Response | Increase | |

| 4-HNE | Oxidative Stress | Decrease | |

| Bcl-2 | Apoptosis | Increase | |

| Bax | Apoptosis | Decrease | |

| Cleaved Caspase-3 | Apoptosis | Decrease | |

| C/EBPβ (LIP isoform) | Macrophage Function | Increase |

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess TGR5 activation by this compound.

Experimental Workflow

The overall process involves treating the biological sample, preparing a protein lysate, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect target proteins.

I. Materials and Reagents

-

Lysis Buffer: RIPA buffer or NP-40 buffer. Add protease and phosphatase inhibitor cocktails immediately before use.

-

Sample Buffer: 2x or 4x Laemmli sample buffer.

-

Running Buffer: 1x Tris-Glycine-SDS buffer.

-

Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.

-

Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

-

Primary Antibodies: See table below.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Protein Assay Reagent: BCA Protein Assay Kit.

II. Recommended Primary Antibodies

| Target Protein | Host/Type | Recommended Dilution (WB) | Example Supplier (Cat. No.) |

| TGR5 (GPBAR1) | Rabbit Polyclonal | 1-2 µg/mL | Thermo Fisher (PA5-23182), Novus Biologicals (NBP2-23669) |

| Phospho-JNK | Rabbit mAb | 1:1000 | Cell Signaling Technology |

| NF-κB p65 | Rabbit mAb | 1:1000 | Cell Signaling Technology |

| HO-1 | Rabbit mAb | 1:1000 | Cell Signaling Technology |

| Bcl-2 | Mouse mAb | 1:1000 | Santa Cruz Biotechnology |

| Bax | Rabbit pAb | 1:1000 | Cell Signaling Technology |

| GAPDH / β-Actin | Mouse/Rabbit mAb | 1:1000 - 1:5000 | Various |

Note: Optimal antibody dilutions should be determined empirically by the end-user.

III. Protocol: Step-by-Step

1. Cell Culture and Treatment: a. Culture cells to the desired confluency (typically 70-80%). b. Treat cells with this compound at the desired concentration (e.g., 1-30 µM) or vehicle (e.g., DMSO) for the specified time.

2. Lysate Preparation (Adherent Cells): a. Place the culture dish on ice and wash cells once with ice-cold PBS. b. Aspirate PBS and add ice-cold lysis buffer (e.g., 500 µL for a 10 cm plate). c. Scrape the cells off the plate and transfer the cell suspension to a microcentrifuge tube. d. Agitate for 30 minutes at 4°C. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.

3. Protein Quantification: a. Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. This ensures equal loading of total protein for each sample.

4. Sample Preparation for SDS-PAGE: a. Based on the protein concentration, calculate the volume needed for 20-40 µg of total protein per lane. b. Add an equal volume of 2x Laemmli sample buffer to the lysate. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins. d. Briefly centrifuge the samples before loading.

5. SDS-PAGE and Electrotransfer: a. Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. This prevents non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in Blocking Buffer as recommended) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Data Analysis: a. Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Quantify the band intensity using densitometry software (e.g., ImageJ). d. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-Actin) to correct for loading differences. e. Compare the normalized intensity of proteins from this compound-treated samples to the vehicle-treated controls to determine the relative change in protein expression.

References

- 1. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deficiency of TGR5 exacerbates immune-mediated cholestatic hepatic injury by stabilizing the β-catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intranasal Administration of INT-777 for CNS Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

INT-777, a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), has emerged as a promising therapeutic candidate for a range of central nervous system (CNS) disorders. TGR5 activation has been shown to exert neuroprotective and anti-inflammatory effects, making it an attractive target for diseases such as Parkinson's, Alzheimer's, and ischemic brain injury.[1] Intranasal administration offers a non-invasive and direct route for delivering therapeutics to the brain, bypassing the blood-brain barrier (BBB) and potentially enhancing efficacy while reducing systemic side effects.[2][3][4] These application notes provide detailed protocols for the intranasal administration of this compound in preclinical CNS studies, along with methodologies for assessing its downstream effects.

Mechanism of Action: TGR5 Signaling in the CNS

This compound is a semi-synthetic bile acid derivative that specifically binds to and activates TGR5, a G protein-coupled receptor expressed on various cell types in the CNS, including neurons and microglia.[1] Upon activation by this compound, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP can trigger multiple downstream signaling cascades, including the protein kinase A (PKA) and exchange protein activated by cAMP (Epac) pathways. These pathways are implicated in promoting neuronal survival, reducing neuroinflammation, and improving synaptic function.

TGR5 Signaling Pathway

Caption: TGR5 signaling pathway activated by this compound.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of TGR5 agonism in the CNS. Note that the administration routes may vary, and this should be considered when interpreting the data.

Table 1: Effects of this compound on Markers of Apoptosis in the CNS

| Parameter | Animal Model | Treatment Group | Administration Route | Change vs. Control | Reference |

| TUNEL-positive cells | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↓ Significant decrease | |

| Cleaved Caspase-3 | Subarachnoid hemorrhage (rats) | This compound (30 µg/kg) | Intranasal | ↓ Significant decrease | |

| Bcl-2/Bax ratio | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↑ Significant increase |

Table 2: Effects of this compound on Markers of Neuroinflammation in the CNS

| Parameter | Animal Model | Treatment Group | Administration Route | Change vs. Control | Reference |

| Iba1-positive microglia | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↓ Significant decrease | |

| TNF-α levels | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↓ Significant decrease | |

| IL-1β levels | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↓ Significant decrease |

Experimental Protocols

Experimental Workflow for Intranasal this compound CNS Studies

Caption: General experimental workflow for CNS studies.

Protocol 1: Formulation and Intranasal Administration of this compound in Rodents

1.1. Materials:

-

This compound (powder)

-

Vehicle: Sterile saline (0.9% NaCl) or a submicron emulsion for enhanced solubility and absorption.

-

Micropipette and sterile tips

-

Anesthesia (e.g., isoflurane) if required, though awake administration is possible with proper acclimation.

1.2. Formulation of this compound Solution:

-

Prepare the desired concentration of this compound in the chosen vehicle. A dosage of 30 µg/kg has been shown to be effective in rats.

-

For a 250g rat receiving a 30 µg/kg dose, the total dose is 7.5 µg.

-

If administering a volume of 20 µl, the concentration of the solution should be 0.375 µg/µl.

-

Ensure this compound is fully dissolved. Sonication may be used to aid dissolution.

-

Prepare fresh on the day of the experiment.

1.3. Intranasal Administration Procedure (Adapted for Mice/Rats):

-

Animal Handling: For awake administration, acclimate the animals to handling for several days prior to the experiment to minimize stress.

-

Positioning: Hold the animal in a supine position with its head tilted back slightly.

-

Dosing:

-

Using a micropipette, administer a small volume (e.g., 10 µl per nostril for rats, 2-3 µl per nostril for mice) of the this compound solution into one nostril.

-

Allow a brief pause (e.g., 1-2 minutes) for the solution to be absorbed before administering to the other nostril.

-

Administering in small, repeated doses can improve delivery to the olfactory region and reduce drainage to the lungs and stomach.

-

-

Post-Administration: Keep the animal in the supine position for a short period (e.g., 1-2 minutes) to allow for optimal absorption before returning it to its cage.

Protocol 2: Brain Tissue Harvesting and Preparation

2.1. Materials:

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

Surgical scissors and forceps

-

Ice-cold phosphate-buffered saline (PBS)

-

Liquid nitrogen

-

Homogenizer (e.g., Dounce or mechanical)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

2.2. Procedure:

-

At the designated time point post-intranasal administration, deeply anesthetize the animal.

-

Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.

-

Decapitate the animal and carefully dissect the brain.

-

Isolate specific brain regions of interest (e.g., olfactory bulb, hippocampus, cortex, striatum) on an ice-cold surface.

-

Snap-freeze the tissue samples in liquid nitrogen and store at -80°C for later analysis.

-

For protein analysis, homogenize the frozen tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a suitable assay (e.g., BCA assay).

Protocol 3: Quantification of Apoptosis

3.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

This method detects DNA fragmentation, a hallmark of apoptosis.

-

Use a commercially available TUNEL assay kit and follow the manufacturer's instructions for staining paraffin-embedded or frozen brain sections.

-

Apoptotic cells will be labeled (e.g., with a fluorescent tag) and can be visualized and quantified using microscopy.

3.2. Caspase-3 Activity Assay:

-

Caspase-3 is a key executioner caspase in the apoptotic pathway.

-

Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit.

-

The assay measures the cleavage of a specific substrate by active caspase-3 in the brain protein lysate.

-

The resulting signal is proportional to the caspase-3 activity.

3.3. Western Blot for Bcl-2 and Bax:

-

Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. The ratio of Bcl-2 to Bax is a critical determinant of cell fate.

-

Separate brain protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for Bcl-2 and Bax, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the Bcl-2/Bax ratio.

Concluding Remarks

The intranasal administration of this compound represents a promising strategy for the treatment of CNS disorders. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this TGR5 agonist. It is important to note that while these protocols are based on established methodologies, optimization may be required for specific experimental conditions and animal models. Further research, particularly in the area of pharmacokinetic profiling of intranasally delivered this compound, will be crucial for its clinical translation.

References

- 1. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Int-777 Treatment in a Diet-Induced Obesity Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and its associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The G-protein coupled bile acid receptor 5 (TGR5) has emerged as a promising therapeutic target for these conditions. INT-777, a potent and selective TGR5 agonist, has demonstrated beneficial effects on metabolism in various preclinical models. This document provides detailed application notes and protocols for investigating the effects of this compound in a diet-induced obesity (DIO) mouse model, a widely used and clinically relevant model for studying obesity and metabolic disease.

Diet-Induced Obesity (DIO) Mouse Model Protocol

This protocol outlines the induction of obesity in mice through a high-fat diet (HFD), a foundational step for evaluating the efficacy of this compound.

Animal Model

-

Species and Strain: Mus musculus, C57BL/6J is a commonly used inbred strain susceptible to diet-induced obesity.[1]

-

Age and Sex: Male mice, 6-8 weeks of age at the start of the diet regimen.

-

Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

Diet Composition

A high-fat diet is critical for inducing the desired obese and insulin-resistant phenotype.

| Diet Component | Control Diet (10% kcal from fat) | High-Fat Diet (60% kcal from fat) |

| Source | Research Diets, Inc. D12450B | Research Diets, Inc. D12492 |

| Protein (% kcal) | 20 | 20 |

| Carbohydrate (% kcal) | 70 | 20 |

| Fat (% kcal) | 10 | 60 |

Experimental Workflow for Diet-Induced Obesity

Caption: Experimental workflow for inducing obesity in mice.

This compound Treatment Protocol

Once the DIO phenotype is established, this compound treatment can be initiated.

This compound Preparation and Administration

-

Dosage: A typical effective dose of this compound is 30 mg/kg of body weight per day.

-

Preparation: this compound can be formulated into the high-fat diet for oral administration. This ensures consistent drug delivery and minimizes handling stress on the animals. The appropriate amount of this compound should be thoroughly mixed with the powdered high-fat diet to achieve the target dosage based on the average daily food intake of the mice.

-

Treatment Duration: A treatment period of 4-8 weeks is generally sufficient to observe significant metabolic improvements.

Experimental Groups

| Group | Diet | Treatment |

| 1. Lean Control | Control Diet | Vehicle (Control Diet) |

| 2. DIO Control | High-Fat Diet | Vehicle (High-Fat Diet) |

| 3. DIO + this compound | High-Fat Diet | This compound (30 mg/kg/day) mixed in High-Fat Diet |

Key Experiments and Methodologies

A battery of tests should be performed to comprehensively evaluate the effects of this compound.

Metabolic Phenotyping

3.1.1. Body Weight and Food Intake

-

Protocol: Measure body weight and the amount of food consumed weekly for each mouse.

-

Expected Outcome: this compound treatment is expected to attenuate HFD-induced body weight gain.[2] Food intake may or may not be significantly altered.[2]